molecular formula C16H12ClNO2S B2720527 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 438215-52-2

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2720527
CAS No.: 438215-52-2
M. Wt: 317.79
InChI Key: YAOFFAVDZNBFSS-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 6-position, an ethylthiophenyl group at the 2-position, and a carboxylic acid group at the 4-position. Quinolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. In this case, the starting materials would include 2-amino-5-chlorobenzaldehyde and 5-ethylthiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene to cyclize aniline derivatives into quinoline derivatives. The reaction conditions for this method are more stringent, requiring higher temperatures and careful control of reaction parameters to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing automated systems for precise control of reaction conditions. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs. Common industrial methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes such as DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell division. The presence of the chloro and ethylthiophenyl groups enhances its binding affinity and specificity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
  • 6-Fluoro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline core. The chloro group at the 6-position and the ethylthiophenyl group at the 2-position confer distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy in scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-7-9(17)3-5-13(11)18-14/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOFFAVDZNBFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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